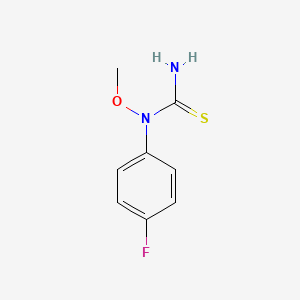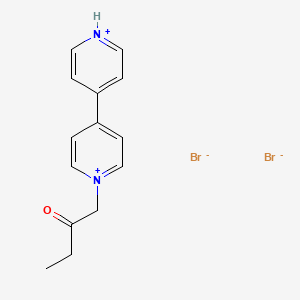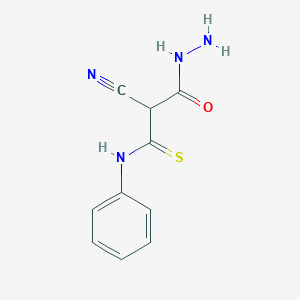![molecular formula C12H20N4O2 B12586792 2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] CAS No. 631922-92-4](/img/structure/B12586792.png)
2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] is a complex organic compound featuring aziridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] typically involves the formation of aziridine rings through cyclization reactions. One common method is the reaction of alkenes with primary amines under basic conditions, often facilitated by an electrogenerated dication intermediate . Another approach involves the use of epoxides, which are ring-opened with sodium azide to form azido-hydroxyalkanes, followed by a Staudinger reaction to yield the desired aziridine .
Industrial Production Methods
Industrial production of aziridine derivatives often employs large-scale cyclization reactions using readily available starting materials such as alkenes and amines. The process may involve high-pressure reactors and specialized catalysts to ensure efficient conversion and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine nitrogen, resulting in the formation of substituted aziridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include aziridine N-oxides, primary and secondary amines, and various substituted aziridines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] involves the reactivity of the aziridine rings. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions that can form various biologically active compounds. The compound’s cytotoxic effects are attributed to its ability to alkylate DNA, disrupting cellular processes and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The simplest aziridine, consisting of a three-membered ring with one nitrogen atom.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity to aziridines.
Ethyleneimine: Another three-membered nitrogen-containing ring, used in the synthesis of various polymers.
Uniqueness
2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] is unique due to its diazenediyl linkage, which imparts distinct chemical properties and reactivity compared to simpler aziridines and azetidines. This structural feature enhances its potential for forming complex molecular architectures and its utility in various scientific applications.
Propriétés
Numéro CAS |
631922-92-4 |
|---|---|
Formule moléculaire |
C12H20N4O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
1-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C12H20N4O2/c1-11(2,9(17)15-5-6-15)13-14-12(3,4)10(18)16-7-8-16/h5-8H2,1-4H3 |
Clé InChI |
QINLXOPBIRSPRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)N1CC1)N=NC(C)(C)C(=O)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Urea, N-5-isoquinolinyl-N'-[(4-methylphenyl)methyl]-](/img/structure/B12586743.png)

![1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12586760.png)

![Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate](/img/structure/B12586778.png)
![5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12586783.png)


![Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-](/img/structure/B12586803.png)

![Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-](/img/structure/B12586807.png)
